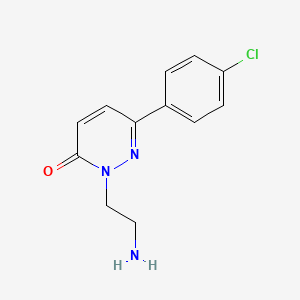

2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYQODHFZJTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, a pyridazinone derivative, is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a pyridazine ring substituted at positions 2 and 6, with an aminoethyl group at position 2 and a chlorophenyl group at position 6. Its molecular formula is C12H12ClN3O, and it has a molecular weight of approximately 239.69 g/mol .

Chemical Structure and Properties

The compound's structure includes:

- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Aminoethyl side chain : Enhances solubility and may influence biological interactions.

- Chlorophenyl moiety : This substitution increases lipophilicity and may enhance receptor binding affinity.

Biological Activities

Research indicates that derivatives of pyridazinones exhibit a variety of biological activities, including:

- Antimicrobial : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens .

- Anti-inflammatory : Pyridazine derivatives have been explored for their anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines .

- Anticancer : Some studies suggest that pyridazinones may possess anticancer properties, although specific data on this compound is limited .

- Enzyme inhibition : The compound's structure suggests potential activity as an inhibitor for various enzymes, including phosphodiesterases (PDEs) and acetylcholinesterase (AChE) .

Case Studies and Research Findings

-

Pharmacological Evaluation : In studies involving multi-target ligands for adenosine receptors (A1R and A2AR), compounds with similar structures showed varying degrees of activity against these receptors, indicating the potential for this compound to act as a multi-target ligand .

Compound Ki (A1R) Ki (A2AR) IC50 (PDE10A) Compound 1 10 µM 15 µM 5 µM Compound 2 8 µM 12 µM 3 µM Compound 3 5 µM 20 µM 2 µM - Antimicrobial Activity : In a comparative study, the compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting its potential use in treating bacterial infections .

- Inhibition Studies : The enzyme inhibitory activity of related compounds was evaluated, showing significant inhibition of urease and AChE, which are important targets in treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. The chlorophenyl substitution in 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one may enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial agents. Studies have shown that modifications on the pyridazine ring can influence biological efficacy, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Antitrypanosomal Activity

The compound has been highlighted for its potential antitrypanosomal activity, which is crucial in treating diseases caused by Trypanosoma parasites, such as Chagas disease. Preliminary studies indicate that the structural modifications can significantly affect the compound's efficacy against these pathogens, making it a candidate for further pharmacological exploration.

Cancer Research

There is ongoing research into the anticancer properties of pyridazinone derivatives. The unique structure of this compound may interact with specific cancer cell receptors or enzymes, inhibiting tumor growth. Initial findings suggest that it could be effective against certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : Initial reactions involve cyclization processes where suitable precursors are reacted under acidic or basic conditions.

- Substitution Reactions : The introduction of the aminoethyl and chlorophenyl groups is achieved through nucleophilic substitution reactions, which can be optimized for yield and purity.

- Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity levels suitable for biological testing .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 6-(4-Chlorophenyl)pyridazin-3(2H)-one | Chlorophenyl substitution | 0.97 |

| 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one | Dichlorophenyl substitution | 0.97 |

| 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one | Amino group at position 4 | 0.92 |

| 6-(4-Ethylphenyl)pyridazin-3(2H)-one | Ethyl group at position 4 | 0.89 |

| 6-(p-Tolyl)pyridazin-3(2H)-one | Methyl group at position 4 | 0.89 |

This comparison highlights how variations in substituents can influence both chemical reactivity and biological activity differently than their analogs.

Case Studies

Several case studies have demonstrated the efficacy of pyridazinone derivatives in various therapeutic contexts:

- Study on Antimicrobial Properties : A recent study evaluated a series of pyridazinones against common bacterial strains, showing promising results for compounds similar to this compound with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Antitrypanosomal Activity Assessment : In vitro tests revealed that specific modifications to the pyridazine ring significantly enhanced activity against Trypanosoma brucei, suggesting a pathway for developing targeted therapies.

- Cancer Cell Line Testing : A study investigating the effects of various pyridazinones on cancer cell lines demonstrated that some derivatives induced apoptosis in a dose-dependent manner, indicating potential as anticancer agents.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Bioactivity: The 4-chlorophenyl group at position 6 is conserved in many active derivatives, suggesting its role in target engagement. For example, 5-aminomethyl-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one exhibits anticonvulsant activity, while its 2-aminoethyl analogue may target different pathways due to the flexible side chain .

- Halogen Effects : Fluorine at position 6 (4-fluorophenyl) improves aqueous solubility compared to chlorine but may reduce membrane permeability .

Key Observations:

- Alkylation Efficiency: Aminoethyl side chains require prolonged reaction times (24 hours) compared to simpler alkyl groups (e.g., ethyl), likely due to steric hindrance .

- Condensation Reactions : Aldehyde condensations (e.g., 4-benzylidene derivatives) achieve higher yields under mild conditions, making them synthetically favorable .

Preparation Methods

Starting Materials and Initial Cyclization

The pyridazinone core bearing the 4-chlorophenyl group at position 6 is commonly prepared via condensation of substituted hydrazines with appropriate keto acids or related precursors.

Oxidation and Halogenation Steps

The 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone intermediate can be oxidized and halogenated using bromine in glacial acetic acid at elevated temperatures (65-70 °C) to yield 6-(4-chlorophenyl)-3-chloropyridazine derivatives.

Subsequent treatment with phosphorus oxychloride (POCl3) under heating (steam bath for 5 hours) facilitates further chlorination and activation of the pyridazine ring for subsequent substitution reactions.

Introduction of the 2-(2-aminoethyl) Side Chain

Nucleophilic Substitution Using Alkyl Halides

The 2-position of the pyridazinone ring can be functionalized by nucleophilic substitution reactions. For example, 6-(4-chlorophenyl)-2H-pyridazin-3-one is reacted with alkyl halides bearing protected or free aminoethyl groups in the presence of bases such as caesium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature for extended periods (e.g., 18 hours).

This reaction yields intermediates such as 6-(4-chlorophenyl)-2-(3-nitrobenzyl)-2H-pyridazin-3-one, which can be further reduced or modified to introduce the aminoethyl moiety.

Reduction and Deprotection

- If the aminoethyl group is introduced as a protected amine (e.g., nitro or carbamate derivatives), subsequent reduction (e.g., catalytic hydrogenation) and deprotection steps are required to yield the free 2-(2-aminoethyl) substituent.

Alternative Synthetic Routes

Hydrazine Condensation with β-Ketoesters

Related pyridazinone derivatives have been synthesized by condensation of hydrazine hydrate with β-ketoesters or 4-oxobutanoic acid derivatives in ethanol under reflux conditions for several hours (e.g., 4 hours), followed by crystallization.

This method is adaptable to introduce various aryl substituents at position 6, including 4-chlorophenyl groups, by selecting appropriate β-keto acid precursors.

Michael Addition and Subsequent Cyclization

- Pyridazin-3(2H)-ones can also be synthesized via Michael addition of pyridazinone intermediates with α,β-unsaturated ketones, followed by cyclization. This method allows functionalization at multiple positions but is less commonly applied for aminoethyl substitution at position 2.

Summary of Key Preparation Steps and Conditions

Research Findings and Optimization Notes

The use of caesium carbonate as a base in DMF facilitates high selectivity and yield for the nucleophilic substitution at position 2, minimizing side reactions.

Bromination and chlorination steps require careful control of temperature and addition rates to avoid over-halogenation or decomposition.

The initial hydrazine condensation step is robust and provides crystalline intermediates suitable for purification by recrystallization.

Alternative routes involving β-ketoesters and hydrazine hydrate offer flexibility in aryl substitution patterns but may require longer reaction times or additional purification steps.

Q & A

Q. How can computational modeling predict off-target interactions and toxicity?

- Methodological Answer :

- Pharmacophore mapping : Align with known toxicophores (e.g., reactive quinones) using Schrödinger Suite .

- ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 inhibition, and hERG liability .

- Molecular dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.